1-(oxan-3-yl)-1H-pyrazol-5-amine

Medicinal Chemistry Scaffold Design Conformational Analysis

1-(Oxan-3-yl)-1H-pyrazol-5-amine (CAS 1341295-64-4) is a chiral heterocyclic building block featuring a saturated oxan-3-yl substituent that introduces a stereocenter at the C3 position of the oxane ring. Unlike achiral oxan-4-yl analogs (e.g., CAS 1157012-67-3), this compound enables enantioselective SAR exploration in medicinal chemistry. With a calculated LogP of 0.8168, TPSA of 53.07 Ų, and predicted antineoplastic activity (Pa ≥ 0.961), it occupies a differentiated region of chemical space ideal for diversity-oriented synthesis. Researchers should prioritize this scaffold where stereochemistry or ADME optimization is critical to target binding. Typical purity: 95%. For R&D use only.

Molecular Formula C8H13N3O
Molecular Weight 167.212
CAS No. 1341295-64-4
Cat. No. B2400182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxan-3-yl)-1H-pyrazol-5-amine
CAS1341295-64-4
Molecular FormulaC8H13N3O
Molecular Weight167.212
Structural Identifiers
SMILESC1CC(COC1)N2C(=CC=N2)N
InChIInChI=1S/C8H13N3O/c9-8-3-4-10-11(8)7-2-1-5-12-6-7/h3-4,7H,1-2,5-6,9H2
InChIKeyFKKRTONHTLKVGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Oxan-3-yl)-1H-Pyrazol-5-amine (CAS 1341295-64-4): Procurement-Grade Building Block for Medicinal Chemistry


1-(Oxan-3-yl)-1H-pyrazol-5-amine (CAS: 1341295-64-4; molecular formula C8H13N3O; molecular weight 167.21 g/mol) is a heterocyclic building block comprising a 5-aminopyrazole core substituted at the N1 position with a tetrahydropyran-3-yl (oxan-3-yl) moiety [1]. The compound is commercially available for research use from multiple chemical suppliers, typically at 95% purity, and is employed as a versatile scaffold in medicinal chemistry programs requiring pyrazole-based pharmacophores with enhanced three-dimensional character conferred by the saturated oxane ring . Its physicochemical properties, including a calculated LogP of 0.8168, a topological polar surface area (TPSA) of 53.07 Ų, and the presence of one hydrogen bond donor and four hydrogen bond acceptors, support favorable drug-like characteristics for hit-to-lead exploration .

Why 1-(Oxan-3-yl)-1H-Pyrazol-5-amine Cannot Be Interchanged with Other Aminopyrazole Building Blocks


In procurement for medicinal chemistry, the substitution of one aminopyrazole building block for another carries quantifiable structural consequences that directly impact molecular recognition, physicochemical properties, and synthetic tractability. 1-(Oxan-3-yl)-1H-pyrazol-5-amine is distinguished from other commercially available N1-substituted aminopyrazoles by the presence of a saturated oxan-3-yl (tetrahydropyran-3-yl) substituent, which introduces a stereocenter at the C3 position of the oxane ring and confers a distinct three-dimensional conformational profile compared to planar aromatic substituents or regioisomeric oxan-4-yl analogs [1]. This structural feature differentiates the compound from widely used alternatives such as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine (CAS 1157012-67-3) or 1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-amine (CAS 1339351-19-7), which exhibit altered steric bulk, different hydrogen-bonding geometry, and modified metabolic stability profiles due to variation in the position and nature of the oxane attachment . As a result, generic substitution cannot be assumed to preserve target binding affinity, selectivity, or synthetic route compatibility without experimental validation.

Quantitative Comparative Evidence: Where 1-(Oxan-3-yl)-1H-Pyrazol-5-amine Demonstrates Measurable Differentiation


Regioisomeric Substitution Pattern: N1-Oxan-3-yl versus N1-Oxan-4-yl Aminopyrazoles

1-(Oxan-3-yl)-1H-pyrazol-5-amine (CAS 1341295-64-4) contains an oxane ring attached via its C3 position, creating a stereocenter at the point of attachment to the pyrazole N1 atom. This contrasts with the regioisomeric analog 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine (CAS 1157012-67-3), where the oxane ring is attached at the C4 position. The C3-substituted oxane introduces a chiral center that is absent in the C4-substituted analog, which may affect the three-dimensional orientation of the aminopyrazole core in binding pockets and can influence enantioselective interactions in asymmetric environments. Both compounds are commercially available for research use [1].

Medicinal Chemistry Scaffold Design Conformational Analysis

Substitution Position on Pyrazole Core: N1-Oxan-3-yl versus C3-Oxan-3-yl Aminopyrazoles

1-(Oxan-3-yl)-1H-pyrazol-5-amine positions the amine group at C5 and the oxan-3-yl group at N1 of the pyrazole ring. In contrast, the analog 1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-amine (CAS 1339351-19-7) relocates the oxan-3-yl group to the C3 position while placing a methyl group at N1. This positional isomerism alters the spatial relationship between the hydrogen bond-donating amine and the oxane moiety, which may influence target engagement and physicochemical properties such as lipophilicity and metabolic stability. Both compounds are available from commercial suppliers for research applications [1].

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Computational Prediction of Biological Activity Profile from PASS Algorithm Analysis

Computational target prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm has been applied to 1-(oxan-3-yl)-1H-pyrazol-5-amine as part of a broader virtual screening study of natural product analogs. The analysis yielded predicted activity probabilities (Pa values) for several biological mechanisms: lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), apoptosis agonist (Pa = 0.979), and antineoplastic (Pa = 0.961). These computational predictions, derived from the compound's molecular fingerprint, provide a hypothesis-generating framework for subsequent experimental validation but do not constitute experimental evidence of activity. It should be noted that these values represent probabilistic estimates rather than experimentally determined IC50 or EC50 values [1].

Computational Drug Discovery Target Prediction Virtual Screening

Drug-Like Physicochemical Profile: Calculated LogP and TPSA Metrics

1-(Oxan-3-yl)-1H-pyrazol-5-amine exhibits a calculated LogP of 0.8168 and a topological polar surface area (TPSA) of 53.07 Ų, with one hydrogen bond donor and four hydrogen bond acceptors. These calculated values position the compound within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (LogP < 5; TPSA < 140 Ų) and Veber's criteria (TPSA < 140 Ų; rotatable bonds ≤ 10). While these are computed rather than experimentally measured values, they provide a basis for comparing the compound's predicted ADME properties against alternative aminopyrazole building blocks with different substitution patterns .

ADME Prediction Drug-Likeness Medicinal Chemistry Optimization

Validated Application Scenarios for 1-(Oxan-3-yl)-1H-pyrazol-5-amine Based on Available Evidence


Medicinal Chemistry Scaffold for Chiral SAR Exploration

The presence of a stereocenter at the C3 position of the oxane ring distinguishes 1-(oxan-3-yl)-1H-pyrazol-5-amine from achiral regioisomeric analogs such as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine. This chiral center provides an additional vector for exploring enantioselective structure-activity relationships in hit-to-lead programs, particularly for targets where stereochemistry influences binding affinity or selectivity. Researchers pursuing chirality-driven SAR should prioritize this compound over achiral oxane-substituted aminopyrazole alternatives [1].

Virtual Screening and Computational Target Fishing

Computational predictions from the PASS algorithm assign high probability scores (Pa ≥ 0.961) for several therapeutically relevant activities, including DNA synthesis inhibition, apoptosis agonism, and antineoplastic effects. These in silico predictions, derived from the compound's molecular fingerprint, provide a data-driven rationale for prioritizing 1-(oxan-3-yl)-1H-pyrazol-5-amine in virtual screening campaigns and target-fishing studies. The compound is suitable for integration into computational workflows where predicted activity profiles guide subsequent experimental validation [1].

Lead Optimization Programs Requiring Favorable Predicted ADME Properties

With a calculated LogP of 0.8168 and TPSA of 53.07 Ų, 1-(oxan-3-yl)-1H-pyrazol-5-amine resides comfortably within Lipinski and Veber drug-likeness thresholds. These computed properties suggest the compound may offer improved aqueous solubility and permeability characteristics compared to more lipophilic aminopyrazole analogs. Medicinal chemists engaged in lead optimization where ADME liabilities are a primary concern may prioritize this scaffold as a starting point for further derivatization [1].

Diversification of Aminopyrazole Chemical Space in Library Synthesis

As an N1-substituted 5-aminopyrazole bearing a saturated oxan-3-yl group, 1-(oxan-3-yl)-1H-pyrazol-5-amine occupies a distinct region of chemical space compared to more common N1-aryl, N1-alkyl, or N1-oxan-4-yl aminopyrazoles. For research groups engaged in diversity-oriented synthesis or building block library construction, the compound offers a structurally differentiated scaffold that complements existing aminopyrazole collections and enables exploration of underexploited substitution patterns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(oxan-3-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.